molecular formula C10H12N4OS B14897772 1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one

1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one

Cat. No.: B14897772
M. Wt: 236.30 g/mol
InChI Key: GADVBWHAYMVDAK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is a synthetic organic compound that features a pyrrole ring and a triazole ring connected by a thioether linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.

    Thioether Linkage Formation: The final step involves the coupling of the pyrrole and triazole rings through a thioether linkage, which can be achieved using thiol reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Pyrrol-2-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethan-1-one: Similar structure but without the methyl groups.

    1-(1-Methyl-1H-pyrrol-2-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethan-1-one: Similar structure but with different substitution patterns.

Uniqueness

1-(1-Methyl-1h-pyrrol-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrrole and triazole rings connected by a thioether linkage provides a versatile scaffold for further functionalization and application.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C10H12N4OS/c1-13-5-3-4-8(13)9(15)6-16-10-12-11-7-14(10)2/h3-5,7H,6H2,1-2H3

InChI Key

GADVBWHAYMVDAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)CSC2=NN=CN2C

Origin of Product

United States

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